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Compound of Interest

Compound Name: Fmoc-D-homoleucine

Cat. No.: B557671 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fmoc-D-homoleucine is a non-proteinogenic amino acid derivative that serves as a valuable

building block in solid-phase peptide synthesis (SPPS). Its incorporation into neuropeptide

analogs is a key strategy in neuroscience research and drug development. The presence of the

D-amino acid configuration enhances peptide stability by providing resistance to enzymatic

degradation by proteases, which primarily recognize L-amino acids. This increased stability can

lead to a longer in-vivo half-life and improved bioavailability of peptide-based therapeutics.

Furthermore, the unique side chain of D-homoleucine can influence the peptide's conformation,

potentially leading to altered receptor binding affinity and selectivity. These properties make

Fmoc-D-homoleucine an attractive tool for modifying peptides targeting neurological disorders

such as pain, neurodegenerative diseases, and mood disorders.

This document provides detailed application notes on the use of Fmoc-D-homoleucine in the

synthesis of a Leu-enkephalin analog, along with comprehensive protocols for its synthesis,

purification, and biological evaluation.
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A clear understanding of the physicochemical properties of Fmoc-D-homoleucine is essential

for its effective use in peptide synthesis.

Property Value Reference

CAS Number 204320-60-5 [1][2][3]

Molecular Formula C22H25NO4 [1][2][3]

Molecular Weight 367.44 g/mol [1][2][3]

Appearance White to off-white solid [1][3]

Purity ≥ 97% (HPLC) [1]

Storage Conditions 0-8 °C [1]

IUPAC Name

(2R)-2-(9H-fluoren-9-

ylmethoxycarbonylamino)-5-

methylhexanoic acid

[4][5]

Application: Synthesis of a [D-Homoleucine²]-Leu-
Enkephalin Analog
Leu-enkephalin is an endogenous opioid pentapeptide with the sequence Tyr-Gly-Gly-Phe-Leu,

which plays a role in pain modulation. However, its therapeutic potential is limited by its rapid

degradation in vivo. To enhance its stability and potential efficacy, analogs can be synthesized

by substituting one or more amino acids with non-proteinogenic or D-amino acids.

Here, we focus on the synthesis of [D-Homoleucine²]-Leu-Enkephalin (Tyr-D-hLeu-Gly-Phe-

Leu). The substitution of Glycine at position 2 with D-homoleucine is intended to increase the

peptide's resistance to aminopeptidases.

Quantitative Data: Opioid Receptor Binding Affinity
The following table summarizes the binding affinities of Leu-enkephalin and a hypothetical [D-

Homoleucine²]-Leu-Enkephalin analog for the µ-opioid receptor (MOR) and δ-opioid receptor

(DOR). While specific data for the D-homoleucine analog is not readily available in the

searched literature, the table illustrates the expected changes based on similar D-amino acid
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substitutions in enkephalin analogs, which often lead to increased affinity and/or altered

selectivity.

Peptide Receptor Binding Affinity (Ki, nM)

Leu-Enkephalin µ-opioid (MOR) 1.7

δ-opioid (DOR) 1.26

[D-Homoleucine²]-Leu-

Enkephalin
µ-opioid (MOR) Anticipated < 1.0

δ-opioid (DOR) Anticipated < 1.0

Note: The binding affinity values for [D-Homoleucine²]-Leu-Enkephalin are hypothetical and

represent an anticipated outcome based on the known effects of D-amino acid substitutions in

similar opioid peptides. Further experimental validation is required to determine the precise

values.

Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of [D-
Homoleucine²]-Leu-Enkephalin
This protocol describes the manual synthesis of Tyr-D-hLeu-Gly-Phe-Leu-NH₂ on a Rink Amide

resin using Fmoc/tBu chemistry.

Materials:

Rink Amide resin (0.5-1.0 mmol/g loading)

Fmoc-Leu-OH

Fmoc-Phe-OH

Fmoc-Gly-OH

Fmoc-D-Homoleucine-OH
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Fmoc-Tyr(tBu)-OH

Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)

Coupling Reagents:

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

1-Hydroxybenzotriazole (HOBt)

Activation Base: N,N-Diisopropylethylamine (DIPEA)

Solvents: DMF, Dichloromethane (DCM)

Washing Solvents: DMF, DCM, Methanol (MeOH)

Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / Thioanisole / Water / Phenol /

1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v)

Cold diethyl ether

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

First Amino Acid Coupling (Fmoc-Leu-OH):

Drain the DMF.

In a separate vial, dissolve Fmoc-Leu-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in

DMF. Add DIPEA (6 eq.) and allow to pre-activate for 2 minutes.

Add the activated amino acid solution to the resin and shake for 2 hours at room

temperature.

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Fmoc Deprotection:
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Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.

Drain the solution.

Add a fresh 20% piperidine in DMF solution and shake for 15 minutes.

Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

Chain Elongation (Coupling of subsequent amino acids):

Repeat the coupling and deprotection steps for the remaining amino acids in the following

order: Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Homoleucine-OH, and Fmoc-Tyr(tBu)-OH.

After each coupling step, perform a Kaiser test to ensure the reaction has gone to

completion (a negative result, indicated by yellow beads, signifies a complete reaction). If

the test is positive (blue beads), repeat the coupling step.

Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), perform a

final deprotection step to remove the N-terminal Fmoc group.

Cleavage and Global Deprotection:

Wash the resin with DCM and dry it under a stream of nitrogen.

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This

step cleaves the peptide from the resin and removes the side-chain protecting groups.

Filter the resin and collect the filtrate containing the cleaved peptide.

Peptide Precipitation and Purification:

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

Centrifuge to pellet the peptide.

Wash the peptide pellet with cold diethyl ether twice.

Dry the crude peptide under vacuum.
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Purify the peptide using reverse-phase high-performance liquid chromatography (RP-

HPLC).

Confirm the identity and purity of the final peptide by mass spectrometry.

Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity

(Ki) of the synthesized [D-Homoleucine²]-Leu-Enkephalin for the µ-opioid receptor.[1]

Materials:

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human

µ-opioid receptor (e.g., CHO-K1 cells).

Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).

Test Compound: [D-Homoleucine²]-Leu-Enkephalin.

Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high

concentration (e.g., 10 µM).

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Filtration apparatus with glass fiber filters.

Scintillation counter.

Procedure:

Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-

cold assay buffer to a final protein concentration of 10-20 µg per well.[1]

Assay Setup: In a 96-well plate, add the following components in triplicate:

Total Binding: Receptor membranes, [³H]-DAMGO, and assay buffer.

Non-specific Binding: Receptor membranes, [³H]-DAMGO, and a high concentration of

naloxone.
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Competitive Binding: Receptor membranes, [³H]-DAMGO, and varying concentrations of

the test peptide ([D-Homoleucine²]-Leu-Enkephalin).

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[6]

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell

harvester.

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound

radioligand.[1]

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and

measure the radioactivity in counts per minute (CPM).[1]

Data Analysis:

Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

Plot the percentage of specific binding against the logarithm of the test peptide

concentration to generate a competition curve.

Determine the IC₅₀ value (the concentration of the test peptide that inhibits 50% of the

specific binding of the radioligand) using non-linear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.[1]

In Vitro Neuroprotection Assay against Amyloid-β
Toxicity
This protocol describes a cell-based assay to evaluate the neuroprotective effects of a peptide

containing D-homoleucine against amyloid-β (Aβ)-induced toxicity in the SH-SY5Y human

neuroblastoma cell line.[3][4][7]

Materials:

SH-SY5Y human neuroblastoma cells.
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Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics).

Amyloid-β (1-42) peptide.

Test peptide (containing D-homoleucine).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

DMSO.

96-well plates.

Microplate reader.

Procedure:

Cell Culture: Culture SH-SY5Y cells in the appropriate medium until they reach 80-90%

confluency.

Cell Seeding: Seed the cells into 96-well plates at a density of 1.5 x 10⁴ cells/well and

incubate for 24 hours.[7]

Aβ Preparation: Prepare aggregated Aβ (1-42) by dissolving it in sterile water and incubating

at 37°C for 72 hours.[7]

Treatment:

Replace the medium with serum-free medium.

Add different concentrations of the test peptide to the wells.

After a pre-incubation period (e.g., 1 hour), add the aggregated Aβ (1-42) to the wells (final

concentration, e.g., 10 µM).[3]

Include control wells with cells only, cells with Aβ only, and cells with the test peptide only.

Incubation: Incubate the plates for 24-48 hours.

Cell Viability Assay (MTT):
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Add MTT solution to each well and incubate for 4 hours at 37°C.[3]

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate cell viability as a percentage of the control (untreated) cells.

Plot cell viability against the concentration of the test peptide to determine its

neuroprotective effect.
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Caption: Opioid receptor signaling cascade initiated by an agonist.
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Caption: Workflow for the solid-phase synthesis of [D-hLeu²]-Leu-Enkephalin.
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Caption: Logic flow for the in vitro neuroprotection assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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